molecular formula C20H23N3OS B4233456 N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4233456
M. Wt: 353.5 g/mol
InChI Key: SFWBPEWXVHNEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed that the compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce tumor growth and inflammation. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate its potential as an antitumor agent. This could involve studying the compound in vivo in animal models of cancer, as well as exploring its potential use in combination with other cancer therapies.
Another future direction is to investigate the compound's potential as an anti-inflammatory agent. This could involve studying the compound in animal models of inflammation, as well as exploring its potential use in treating inflammatory diseases in humans.
Finally, future research could focus on elucidating the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide. This could involve studying the compound's effects on specific enzymes and pathways involved in cancer and inflammation, as well as exploring its potential use as a tool for understanding these processes.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been studied for its potential as an antitumor agent. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-9-17(15-5-3-2-4-6-15)23-20(21-13)25-12-19(24)22-18-11-14-7-8-16(18)10-14/h2-6,9,14,16,18H,7-8,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWBPEWXVHNEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2CC3CCC2C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.